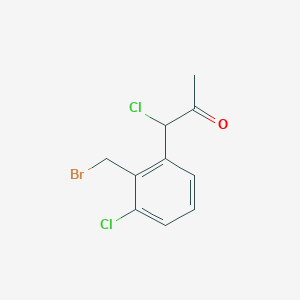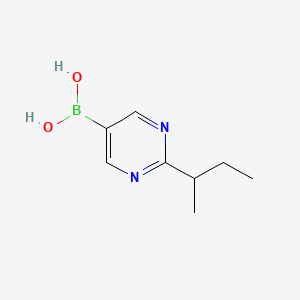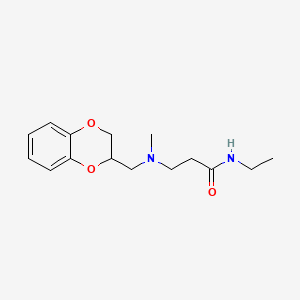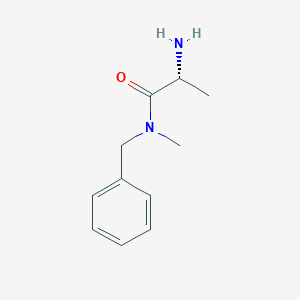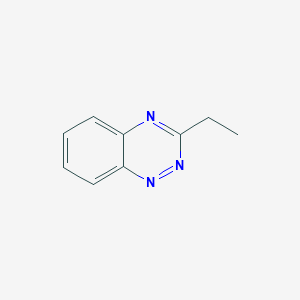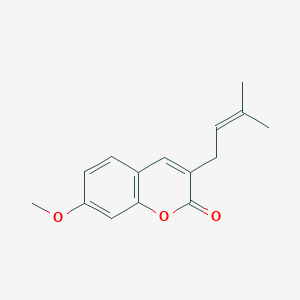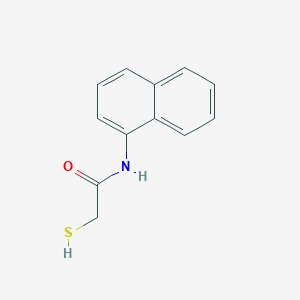
Acetamide, 2-mercapto-N-1-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-mercapto-N-1-naphthalenyl-: is an organic compound with the molecular formula C12H11NOS. It is known for its unique structure, which includes a naphthalene ring and a mercapto group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-mercapto-N-1-naphthalenyl- typically involves the reaction of 2-mercaptoacetic acid with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride, which facilitates the formation of the acetamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, 2-mercapto-N-1-naphthalenyl- can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: Acetamide, 2-mercapto-N-1-naphthalenyl- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways .
Medicine: The compound is being investigated for its potential therapeutic applications. Its interactions with molecular targets in the body could lead to the development of new drugs for various diseases .
Industry: In the industrial sector, Acetamide, 2-mercapto-N-1-naphthalenyl- is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of Acetamide, 2-mercapto-N-1-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
- Acetamide, N-1-naphthyl-
- N-Acetyl-1-naphthylamine
- 1-Acetamidonaphthalene
Comparison: Acetamide, 2-mercapto-N-1-naphthalenyl- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to its analogs. This makes it more versatile in chemical reactions and potentially more effective in biological applications .
Propriétés
Numéro CAS |
10156-37-3 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-2-sulfanylacetamide |
InChI |
InChI=1S/C12H11NOS/c14-12(8-15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H,13,14) |
Clé InChI |
LAZZFNUBDVWSLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


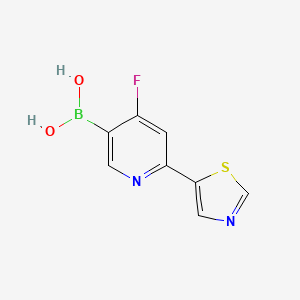
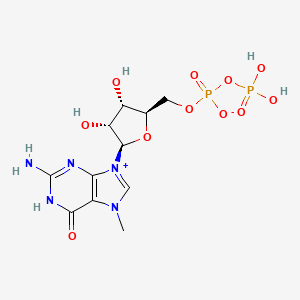
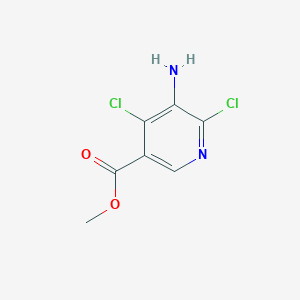
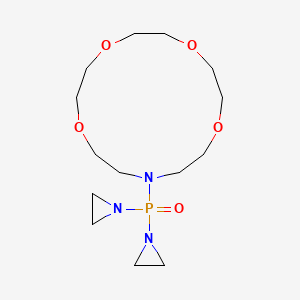
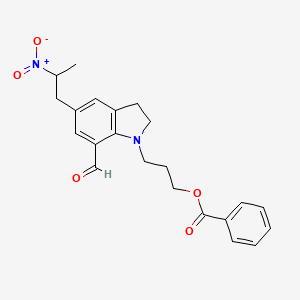

![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
